molecular formula C7H13Cl3 B14140931 1,1,1-Trichloroheptane CAS No. 3922-26-7

1,1,1-Trichloroheptane

Cat. No.: B14140931
CAS No.: 3922-26-7
M. Wt: 203.5 g/mol
InChI Key: XQFUVDNFWZHPEJ-UHFFFAOYSA-N
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Description

1,1,1-Trichloroheptane is an organic compound with the molecular formula C₇H₁₃Cl₃. It is a chloroalkane, characterized by the presence of three chlorine atoms attached to the first carbon of a heptane chain. This compound is known for its applications in various chemical reactions and industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloroheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Heptanol.

    Reduction: Heptane.

    Elimination: Heptenes.

Scientific Research Applications

1,1,1-Trichloroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloroheptane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in molecules. This property is particularly relevant in its use as a reagent in organic synthesis. Additionally, the chlorine atoms in the compound can participate in electron-withdrawing effects, influencing the reactivity of the molecule in different chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trichloroheptane is unique due to its longer heptane chain, which imparts different physical and chemical properties compared to shorter-chain chloroalkanes. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other chloroalkanes may not be as effective .

Properties

IUPAC Name

1,1,1-trichloroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUVDNFWZHPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438547
Record name Heptane, 1,1,1-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-26-7
Record name Heptane, 1,1,1-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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